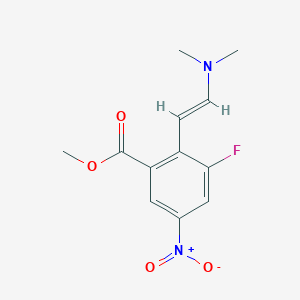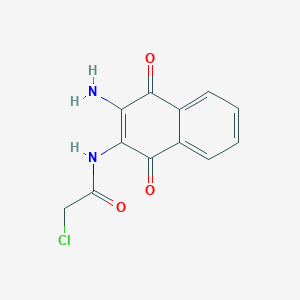
Benzamide, N-(1-naphthyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1-naphthyl)-4-methyl-: is an organic compound with the molecular formula C18H15NO It is a derivative of benzamide where the amide nitrogen is substituted with a 1-naphthyl group and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-4-methyl- typically involves the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-(1-naphthyl)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, N-(1-naphthyl)-4-methyl- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring, especially at the positions ortho and para to the amide group. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives of Benzamide, N-(1-naphthyl)-4-methyl-.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, N-(1-naphthyl)-4-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It can be used as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: Benzamide, N-(1-naphthyl)-4-methyl- has potential applications in medicinal chemistry. It is explored for its activity against certain diseases, including cancer and infectious diseases. Its derivatives are tested for their efficacy as therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of Benzamide, N-(1-naphthyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are modulated by the presence of the compound.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-(1-naphthyl)-2-methyl-
- Benzamide, N-(2-naphthyl)-4-methyl-
- Benzamide, N-(1-naphthyl)-3-methyl-
Comparison: Benzamide, N-(1-naphthyl)-4-methyl- is unique due to the specific positioning of the methyl group at the 4-position on the benzamide moiety. This structural feature can influence its reactivity and binding affinity compared to other similar compounds. For instance, Benzamide, N-(1-naphthyl)-2-methyl- has the methyl group at the 2-position, which can result in different steric and electronic effects, altering its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
79630-21-0 |
|---|---|
Molekularformel |
C18H15NO |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
4-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-9-11-15(12-10-13)18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20) |
InChI-Schlüssel |
URUKLNMVYAVDAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Löslichkeit |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)



![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)


